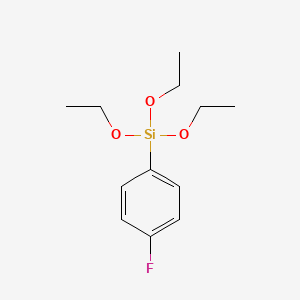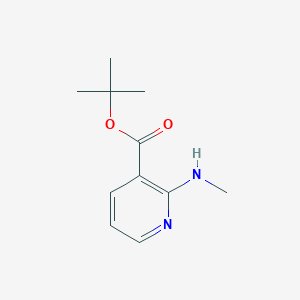
4-Fluorophenyltriethoxysilane
Übersicht
Beschreibung
4-Fluorophenyltriethoxysilane (FPTS) is an organosilicon compound that is widely used in materials science and biochemistry. It is a colorless liquid that is soluble in organic solvents and water. FPTS is a versatile compound that can be used for a variety of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Fluorescent Indicators
4-Fluorophenyltriethoxysilane, as part of the BODIPY scaffold, has been used in the design of fluorescent indicators. These indicators are valuable for detecting various biological and chemical phenomena, including pH, metal ions, biomolecules, reactive oxygen and nitrogen species, and redox potential. This application is significant due to the versatility and sensitivity of BODIPY-based fluorophores in biological and chemical sensing (Boens, Leen, & Dehaen, 2012).
Synthesis of BODIPY Dyes
The compound is also integral in the synthesis of BODIPY dyes, which find applications across various fields like science, medicine, and biotechnology. Its role in postfunctionalization methodologies for the boron dipyrromethene core is crucial. These BODIPY derivatives are created for specific applications, taking advantage of their unique properties, such as fluorescence and stability (Boens, Verbelen, Ortiz, Jiao, & Dehaen, 2019).
In Vivo Monitoring of Drug Metabolism
In the realm of medical research, compounds like 4-Fluorophenyltriethoxysilane can be utilized to study the metabolic fate of drugs. For instance, using 19F NMR, the metabolism of fluorinated drugs can be monitored in living organisms. This non-invasive method provides crucial insights into how drugs are processed in the body, aiding in the development of more effective pharmaceuticals (Stevens et al., 1984).
Nanoparticle Formation for Catalysis
4-Fluorophenyltriethoxysilane plays a role in forming nanoparticles for catalysis, especially in the hydrogenation reactions of pharmaceutical interest. Such nanoparticles, supported on modified nanowires, demonstrate high efficiency and selectivity in hydrogenation reactions, crucial for pharmaceutical manufacturing (Shanmugaraj, Bustamante, Campos, & Torres, 2020).
Eigenschaften
IUPAC Name |
triethoxy-(4-fluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMIGQXVKZRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)




![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)


![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)


![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)
